3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a fluorophenyl group with a hexahydrocycloocta[b]thieno[3,2-e]pyridine core, making it an interesting subject for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions
Formation of Thieno[3,2-e]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of Hexahydrocycloocta Ring: The hexahydrocycloocta ring can be introduced via hydrogenation reactions, using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Attachment of Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, using reagents like 4-fluoroaniline and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the hydrogenation process using high-pressure reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Introduction of various functional groups on the aromatic ring
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, offering possibilities for the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino and carboxamide groups may participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-amino-N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific combination of structural features. The hexahydrocycloocta ring provides a distinct three-dimensional shape, while the fluorophenyl group enhances its chemical stability and potential biological activity. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
6-amino-N-(4-fluorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-13-7-9-14(10-8-13)23-19(25)18-17(22)15-11-12-5-3-1-2-4-6-16(12)24-20(15)26-18/h7-11H,1-6,22H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHSWFPWQAWSNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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